![molecular formula C25H20N4O3S B3533645 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B3533645.png)
2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide
Overview
Description
2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide, also known as DPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPA is a member of the acrylamide family, which is widely used in the synthesis of polymers, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has also been shown to inhibit the activity of various enzymes, including HDAC, MMP, and PARP.
Biochemical and Physiological Effects:
2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune response. 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has also been shown to improve cognitive function and to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide in lab experiments is its high potency and specificity. 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation of using 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide. One direction is the development of more efficient synthesis methods that can produce 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide in larger quantities. Another direction is the optimization of the pharmacokinetic properties of 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide and to identify its potential therapeutic targets in various diseases.
Scientific Research Applications
2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neuroscience, 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has been shown to enhance the release of neurotransmitters, including dopamine and serotonin, and to improve cognitive function in animal models. In immunology, 2,3-diphenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has been shown to modulate the immune response and to reduce inflammation in animal models.
properties
IUPAC Name |
(E)-2,3-diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c30-24(23(20-10-5-2-6-11-20)18-19-8-3-1-4-9-19)28-21-12-14-22(15-13-21)33(31,32)29-25-26-16-7-17-27-25/h1-18H,(H,28,30)(H,26,27,29)/b23-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVBDIVUZANCMA-PTGBLXJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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